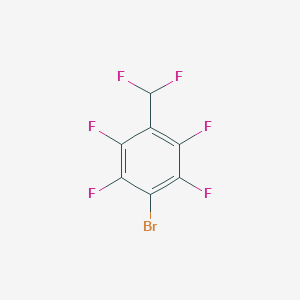

![molecular formula C10H14ClNO2 B2433121 2-[Ethyl(phenyl)amino]acetic acid hydrochloride CAS No. 21911-78-4](/img/structure/B2433121.png)

2-[Ethyl(phenyl)amino]acetic acid hydrochloride

Descripción general

Descripción

2-[Ethyl(phenyl)amino]acetic acid hydrochloride is a biochemical used for proteomics research . It is a fungal metabolite produced by Colletotrichum gloeosporioides and is a substituted aniline and a member of phenylacetic acids .

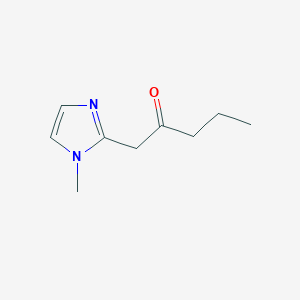

Synthesis Analysis

Ethyl phenylacetate, a compound structurally similar to this compound, can be prepared by the esterification of phenylacetic acid and alcohol by hydrochloric acid or sulfuric acid .Molecular Structure Analysis

The molecular formula of this compound is C10H13NO2•HCl, and its molecular weight is 215.68 .Chemical Reactions Analysis

Phenylacetic acid, a compound structurally similar to this compound, undergoes ketonic decarboxylation to form ketones. It can be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 198-200°C . It is stored at room temperature .Aplicaciones Científicas De Investigación

Chemical Analysis and Identification :

- A study by You et al. (2006) details a method for determining amino compounds using fluorescence detection. This technique involves a reaction with 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride and can be used for analyzing amines in wastewater and biological samples.

Chemical Synthesis :

- In the synthesis of 4-phenyl-2-butanone, an intermediate in producing inflammation and codeine medications, 2-[ethyl(phenyl)amino]acetic acid hydrochloride derivatives play a crucial role. This synthesis process, described by Jiangli Zhang (2005), involves several stages, including Claisen's condensation and substitution reactions.

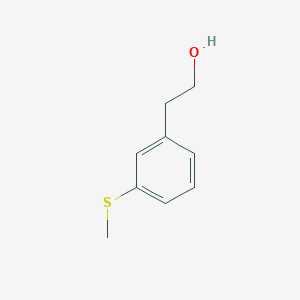

Pharmacological Research :

- The compound has been investigated for its role in neuromodulation, particularly in the nigrostriatal dopaminergic pathway. Mangani et al. (2004) discuss the use of phenylacetic acid, a metabolite of 2-phenyl ethylamine, which is relevant for studies in affective disorders like depression and schizophrenia.

Solubility Studies in Drug Development :

- Understanding the solubility of compounds like this compound is crucial in drug formulation. A study by Gracin & Rasmuson (2002) reports the solubility of similar compounds in various solvents, providing essential data for pharmaceutical development.

Organic Chemistry and Material Science :

- In material science, derivatives of this compound are used in the fabrication of specific compounds. For instance, Kowsari et al. (2019) discuss its application in enhancing the electrochemical properties of polymers for supercapacitor applications.

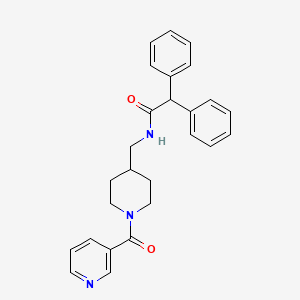

Anticancer Drug Synthesis :

- The compound's derivatives are also studied for their potential in cancer treatment. Sharma et al. (2018) synthesized a derivative and assessed its anticancer activity through molecular docking, indicating its potential use in developing new cancer therapies.

Metabolic Pathway Analysis in Pharmacokinetics :

- In pharmacokinetics, understanding the metabolism of drugs is vital. Kanamori et al. (2002) identified metabolites of a psychoactive phenethylamine in rats, contributing to our understanding of metabolic pathways for similar compounds.

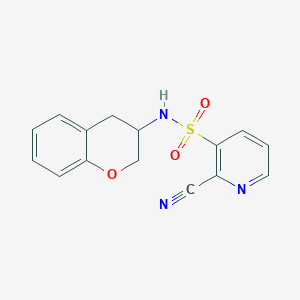

Development of Antimicrobial Agents :

- Research by Patel & Shaikh (2011) highlights the synthesis of quinazolin-4(3H)ones derivatives from 2-[ethyl(phenyl)amino]acetic acid for potential antimicrobial applications, showing its relevance in addressing bacterial and fungal infections.

Azo and Diazo Dye Synthesis in Industrial Chemistry :

- The compound is used in the synthesis of dyes. A study by Mutar & Ali (2021) demonstrates its application in preparing azo and diazo dyes, important in various industrial processes.

Safety and Hazards

The compound is classified under GHS07 and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

2-(N-ethylanilino)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-2-11(8-10(12)13)9-6-4-3-5-7-9;/h3-7H,2,8H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYGDNQCOZODLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(=O)O)C1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-bromophenyl)-N-(3-methylbutyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2433039.png)

![N-(4-ethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2433041.png)

![Tert-butyl N-[5-(aminomethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate](/img/structure/B2433046.png)

![(E)-1-(2,5-dichlorothiophen-3-yl)-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one](/img/structure/B2433050.png)

![1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridin-2-one](/img/structure/B2433053.png)

![3-methyl-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)butanamide](/img/structure/B2433056.png)

![11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one](/img/structure/B2433057.png)